molecular formula C7H10N2 B587885 2-Ethyl-2-methyl-succinonitrile-d3 CAS No. 1246817-05-9

2-Ethyl-2-methyl-succinonitrile-d3

Cat. No.: B587885
CAS No.: 1246817-05-9
M. Wt: 125.189
InChI Key: DJZGLUQLFIHGPM-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-methyl-succinonitrile-d3 typically involves the deuteration of 2-Ethyl-2-methyl-succinonitrile. This process can be achieved through the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents . The reaction conditions often require elevated temperatures and pressures to facilitate the exchange process.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the deuteration process. Quality control measures, including NMR and mass spectrometry, are employed to ensure the purity and isotopic labeling of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-methyl-succinonitrile-d3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Ethyl-2-methyl-succinonitrile-d3 has several scientific research applications:

    Chemistry: Used as a reference standard in NMR spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways involving nitrile compounds.

    Medicine: Utilized in the synthesis of deuterated drugs to improve their metabolic stability and pharmacokinetic properties.

    Industry: Applied in the development of new materials and catalysts for chemical processes

Mechanism of Action

The mechanism of action of 2-Ethyl-2-methyl-succinonitrile-d3 is primarily related to its role as a labeled analogue in scientific studies. The deuterium atoms in the compound provide a unique signature in NMR spectroscopy, allowing researchers to track the compound’s behavior and interactions in various chemical and biological systems. This helps in elucidating molecular targets and pathways involved in the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-2-methyl-succinonitrile-d3 is unique due to its deuterium labeling, which enhances its utility in NMR spectroscopy and metabolic studies. The presence of deuterium atoms allows for more precise tracking and analysis of the compound in various research applications, making it a valuable tool in scientific investigations.

Properties

CAS No.

1246817-05-9

Molecular Formula

C7H10N2

Molecular Weight

125.189

IUPAC Name

2-methyl-2-(2,2,2-trideuterioethyl)butanedinitrile

InChI

InChI=1S/C7H10N2/c1-3-7(2,6-9)4-5-8/h3-4H2,1-2H3/i1D3

InChI Key

DJZGLUQLFIHGPM-FIBGUPNXSA-N

SMILES

CCC(C)(CC#N)C#N

Synonyms

2-Ethyl-2-methyl-butanedinitrile-d3; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.